Enantioselective Biotransformation by Glomerella cingulata Yields Distinct Diols
The biotransformation of (+)-Isopinocampheol and its (-)-enantiomer by the fungus Glomerella cingulata demonstrates a clear case of enantioselective oxidation. While both substrates are converted to pinanediols, the site of hydroxylation is strictly dictated by stereochemistry [1]. This is not a matter of yield but of product identity.
| Evidence Dimension | Major Metabolic Product |
|---|---|
| Target Compound Data | (1S, 2S, 3S, 5R, 7R)-3,7-pinanediol |
| Comparator Or Baseline | (-)-Isopinocampheol yields (1R, 2R, 3S, 4S, 5R)-3,4-pinanediol |
| Quantified Difference | Distinct regioisomers formed; no crossover reported. |
| Conditions | Biotransformation by Glomerella cingulata |
Why This Matters
This confirms that the (+)-enantiomer provides access to a specific, stereodefined building block ((1S, 2S, 3S, 5R, 7R)-3,7-pinanediol) that is inaccessible from the (-)-enantiomer, a critical factor for synthetic route planning.
- [1] Miyazawa, M.; Suzuki, Y.; Kameoka, H. Biotransformation of (−)- and (+)-isopinocampheol by three fungi. Phytochemistry 1997, 45 (5), 945–950. View Source
